molecular formula C13H17NO B13981876 Spiro[cyclohexane-1,3'-indolin]-4-ol

Spiro[cyclohexane-1,3'-indolin]-4-ol

Cat. No.: B13981876
M. Wt: 203.28 g/mol
InChI Key: UQTIMPONFUOEGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing spiro[cyclohexane-1,3’-indolin]-4-ol involves the Diels-Alder reaction. This reaction typically uses 3-methyleneoxindolines as dienophiles and various dienes. The reaction is often catalyzed by acids such as trifluoromethanesulfonic acid (TfOH) and can be carried out in ionic liquids like [Bmim]Br . The reaction conditions usually involve moderate temperatures and controlled dehydration of pinacoles to generate the necessary dienes in situ .

Industrial Production Methods

Industrial production of spiro[cyclohexane-1,3’-indolin]-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and scalability of the process . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the ecological impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclohexane-1,3’-indolin]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,4'-cyclohexane]-1'-ol

InChI

InChI=1S/C13H17NO/c15-10-5-7-13(8-6-10)9-14-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2

InChI Key

UQTIMPONFUOEGT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CNC3=CC=CC=C23

Origin of Product

United States

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